REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:27]1([CH3:36])[CH:32]=[CH:31][C:30]([N:33]=[C:34]=[S:35])=[CH:29][CH:28]=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:36][C:27]1[CH:32]=[CH:31][C:30]([N:33]=[C:34]=[S:35])=[CH:29][CH:28]=1
|
Name
|
|
Quantity
|
6.26 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N=C=S)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
reflux for 19 hours
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
The reaction suspension was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
WASH
|
Details
|
eluted with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |